2-(3-(phenylsulfonyl)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Description
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Properties
IUPAC Name |
2-[3-(benzenesulfonyl)propanoylamino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S2/c20-18(23)17-14-9-5-2-6-10-15(14)26-19(17)21-16(22)11-12-27(24,25)13-7-3-1-4-8-13/h1,3-4,7-8H,2,5-6,9-12H2,(H2,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFSJJCGSHNSUMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)SC(=C2C(=O)N)NC(=O)CCS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(3-(phenylsulfonyl)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C19H22N2O4S2
- Molecular Weight : 406.52 g/mol
- CAS Number : 868676-58-8
Research indicates that compounds based on the cyclohepta[b]thiophene scaffold exhibit significant antiproliferative activity against various cancer cell lines. The mechanism often involves the inhibition of tubulin polymerization, which disrupts microtubule dynamics crucial for cell division. This action leads to cell cycle arrest and apoptosis in cancer cells.
Antiproliferative Activity
A study evaluating various cyclohepta[b]thiophene derivatives found that those with a phenylsulfonyl moiety demonstrated potent antiproliferative effects. For example:
- Cell Lines Tested : A549 (lung cancer), OVACAR-4, OVACAR-5 (ovarian cancer), CAKI-1 (kidney cancer), and T47D (breast cancer).
- GI50 Values : The compound exhibited submicromolar GI50 values across these cell lines, indicating strong inhibitory effects on cell growth.
| Cell Line | GI50 (μM) | Comparison Drug | GI50 (μM) |
|---|---|---|---|
| A549 | 2.01 | Nocodazole | 22.28 |
| OVACAR-4 | 2.27 | Nocodazole | 20.75 |
| CAKI-1 | 0.69 | Nocodazole | 1.11 |
| T47D | 0.362 | Nocodazole | 81.283 |
These results suggest that the compound is significantly more effective than nocodazole, a well-known antimitotic agent.
Induction of Apoptosis
Mechanistic studies revealed that treatment with this compound leads to:
- Cell Cycle Arrest : Induction of G2/M phase arrest in A549 cells.
- Apoptotic Markers : Activation of caspases 3, 8, and 9 was observed, confirming the induction of early apoptosis.
In Vivo Studies
In vivo efficacy was evaluated using a CT26 murine model, where the compound demonstrated a marked reduction in tumor growth compared to untreated controls. These findings support its potential as a therapeutic agent in cancer treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
